molecular formula C15H21N3O2S2 B5465652 4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone

Cat. No. B5465652
M. Wt: 339.5 g/mol
InChI Key: KMFPRQDGZLFFJA-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a compound that has been extensively studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative that has been synthesized using various methods. It has been found to exhibit promising biochemical and physiological effects, making it a potential candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone in lab experiments is its potential to exhibit anti-inflammatory and antioxidant effects. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. One potential area of research is the development of more efficient synthesis methods for the compound. Another potential area of research is the investigation of the compound's potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to determine its potential side effects and toxicity.

Synthesis Methods

The synthesis of 4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been achieved through various methods. One such method involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 3,4-dihydrothiophene-1,1-dioxide to form the final compound.

Scientific Research Applications

4-isopropylbenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for further research in these areas.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-11(2)13-5-3-12(4-6-13)9-16-18-15(21)17-14-7-8-22(19,20)10-14/h3-6,9,11,14H,7-8,10H2,1-2H3,(H2,17,18,21)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPRQDGZLFFJA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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